molecular formula C25H22N2O3S B12165842 methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12165842
M. Wt: 430.5 g/mol
InChI Key: LCQDLRBIVGVMSK-KMMVFWCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its primary research value lies in its role as a key precursor in the synthesis of novel covalent inhibitors targeting the KRAS G12C mutant protein (source) . The KRAS G12C mutation is a prevalent oncogenic driver in several cancers, including non-small cell lung cancer and colorectal adenocarcinoma, and the discovery of effective inhibitors has been a major breakthrough in oncology (source) . This compound features a complex thiazolopyrimidine scaffold that can be functionalized to interact with the switch-II pocket of the KRAS G12C protein. Researchers utilize this intermediate to explore structure-activity relationships (SAR), optimizing the molecule's electrophilicity and binding affinity to achieve potent and selective inhibition of the mutated KRAS signaling pathway (source) . Supplied For Research Use Only, this compound is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O3S/c1-16-9-11-19(12-10-16)15-21-23(28)27-20(14-13-18-7-5-4-6-8-18)22(24(29)30-3)17(2)26-25(27)31-21/h4-15,20H,1-3H3/b14-13+,21-15+

InChI Key

LCQDLRBIVGVMSK-KMMVFWCYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Design and Reagents

The one-pot synthesis method, as described in CN103012440A, employs 2-aminothiazole, 4-methylbenzaldehyde, methyl acetoacetate, and ionic liquids in an organic solvent. The reaction proceeds through a tandem Knoevenagel-Michael-cyclocondensation sequence, facilitated by the ionic liquid’s dual role as a catalyst and solvent stabilizer. Key reagents include:

ReagentRoleOptimal Molar Ratio
2-AminothiazoleThiazole ring precursor1.0–1.5
4-MethylbenzaldehydeBenzylidene group donor1.0–1.5
Methyl acetoacetatePyrimidine ring contributor1.0–1.5
[BMIM]BF₄ (ionic liquid)Catalyst and solvent modifier10–15 mol%

The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) enhances reaction kinetics by stabilizing charged intermediates and reducing side reactions.

Reaction Conditions and Optimization

The synthesis occurs at 35–80°C in ethanol or acetonitrile, with a reaction time of 2–12 hours. Critical optimization parameters include:

  • Temperature : Yields increase linearly from 35°C (48%) to 70°C (82%), but decline above 80°C due to decomposition.

  • Solvent Choice : Ethanol provides higher yields (78–82%) compared to acetonitrile (65–68%).

  • Workup : Post-reaction, the ionic liquid is recovered via vacuum distillation (85–90% recovery rate), making the process cost-effective.

This method achieves an overall yield of 78–82% with >95% purity after recrystallization from ethanol-water mixtures.

Multi-Step Synthesis via Biphenyl Intermediate Coupling

Synthetic Pathway Overview

A multi-step approach from KR201219240565309 involves constructing a biphenyl backbone before cyclization:

  • Suzuki-Miyaura Coupling : 3-Bromobenzoic acid reacts with 4-formylphenylboronic acid to form 4’-formyl-biphenyl-3-carboxylic acid (Yield: 72%).

  • Thiourea Cyclization : The biphenyl aldehyde condenses with methyl acetoacetate and thiourea in ethanol/HCl to yield a tetrahydropyrimidine-thione intermediate.

  • Thiazolo Ring Formation : Chloroacetic acid mediates cyclization at 60°C, introducing the thiazolo[3,2-a]pyrimidine core.

Critical Step Analysis: Thiazolo Ring Formation

The final cyclization requires strict stoichiometric control:

  • Chloroacetic Acid : Acts as both acid catalyst and sulfur scavenger. Excess (>1.5 eq) leads to over-acylation (Yield drop: 82% → 58%).

  • Temperature : Optimal at 60°C. Lower temperatures (40°C) result in incomplete cyclization (Yield: 45%), while higher temperatures (80°C) cause epimerization.

This method produces the target compound in 68% overall yield but requires chromatographic purification, limiting scalability.

Chloroketone-Mediated Cyclization Strategy

Reaction Mechanism

US3594378A discloses a cyclization method using α-chloroketones to form the thiazolo[3,2-a]pyrimidine skeleton. The process involves:

  • Salt Formation : 2-Amino-4-methylthiazole reacts with sodium ethoxide in ethanol to generate a nucleophilic thiazolidine intermediate.

  • Chloroketone Addition : 1-Chloro-2-butanone introduces the pyrimidine ring via nucleophilic substitution.

Key Process Parameters

  • Stoichiometry : A 1:1.2 ratio of thiazole to chloroketone maximizes yield (75%).

  • Acid Quenching : Acetic acid (pH 4–5) precipitates the product while minimizing ester hydrolysis.

  • Side Reactions : Competing aldol condensation occurs if reaction time exceeds 12 hours (Yield decrease: 75% → 52%).

This method offers moderate yields (65–75%) but excels in substrate versatility, accommodating diverse benzylidene substituents.

Comparative Analysis of Synthesis Methods

ParameterOne-PotMulti-StepChloroketone
Reaction Time2–12 h24–36 h6–12 h
Temperature Range35–80°C40–60°C25–80°C
Overall Yield78–82%68%65–75%
Purification MethodRecrystallizationColumn ChromatographyFiltration
ScalabilityHighModerateModerate
Cost EfficiencyHigh (solvent recovery)Low (multiple steps)Moderate

Optimization Strategies and Industrial Considerations

Solvent System Engineering

Replacing ethanol with cyclopentyl methyl ether (CPME) in one-pot syntheses improves yields by 8–12% due to enhanced intermediate solubility.

Catalytic Enhancements

Immobilized ionic liquids on silica gel (e.g., [BMIM]BF₄/SiO₂) reduce catalyst loading from 15 mol% to 5 mol% while maintaining 80% yield.

Continuous Flow Processing

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction time for one-pot synthesis from 12 hours to 45 minutes, achieving 85% yield at 70°C .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s versatility .

Scientific Research Applications

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations :

  • Benzylidene Substituents: Electron-donating groups (e.g., 2,4,6-trimethoxy in ) increase molecular weight and polarity compared to the target compound’s 4-methyl group.
  • Ester Groups : Ethyl esters (e.g., ) generally confer higher lipophilicity than methyl esters, impacting solubility and bioavailability.
  • Phenylethenyl vs. Phenyl : The (E)-2-phenylethenyl group in the target compound and introduces extended π-conjugation, which may enhance UV absorbance and intermolecular stacking in crystals.

Spectroscopic and Crystallographic Comparisons

Spectroscopic Data

Compound IR (cm⁻¹) $^1$H NMR Key Signals (δ, ppm) $^{13}$C NMR Key Signals (δ, ppm)
Target Compound Expected: ~1700 (ester C=O) 2.24 (s, CH₃), 7.29–7.94 (ArH, =CH) 165–171 (C=O), 15–24 (CH₃)
Ethyl 2,4,6-trimethoxybenzylidene derivative 1719 (C=O) 2.34 (s, CH₃), 6.28–7.82 (ArH) 165.68 (C=O), 14.36–24.13 (CH₃, OCH₃)
(2Z)-2-(4-Cyanobenzylidene)-6-carbonitrile 2209 (C≡N) 2.24 (s, CH₃), 6.67–8.01 (ArH, =CH) 117.54 (C≡N), 165.34–171.41 (C=O)

Notes:

  • The target compound’s methyl ester C=O stretch (~1700 cm⁻¹) would differ slightly from ethyl esters (~1719 cm⁻¹ in ).
  • Aromatic proton signals vary based on substituents: 4-methylbenzylidene (target) shows upfield shifts compared to electron-deficient 4-cyano derivatives .

Crystallographic Features

Compound Crystal System Dihedral Angle (°) Hydrogen Bonding Reference
Ethyl 2,4,6-trimethoxybenzylidene derivative Monoclinic 80.94 (thiazolopyrimidine vs. benzene) C—H···O chains along c-axis
Ethyl 4-carboxybenzylidene derivative Triclinic Not reported Carboxyl-mediated O—H···O interactions

Structural Insights :

  • Hydrogen bonding patterns (e.g., C—H···O in ) are critical for stabilizing crystal lattices and vary with substituent electronegativity.

Biological Activity

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique chemical structure of this compound offers significant potential for medicinal applications.

PropertyValue
Molecular Formula C24H24N2O3S2
Molecular Weight 452.6 g/mol
IUPAC Name This compound
InChI Key YJINSUYWRJXULO-XDHOZWIPSA-N

Antimicrobial Properties

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antimicrobial activity . For instance, compounds similar to methyl (2E)-7-methyl have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties . It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. This inhibition can lead to reduced inflammation and pain relief in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Methyl (2E)-7-methyl has also been investigated for its anticancer potential . Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest. For example, derivatives of thiazolo[3,2-a]pyrimidine have been shown to inhibit tumor growth in vitro and in vivo models by targeting specific oncogenic pathways .

Antioxidant Properties

The compound's structure allows it to act as an antioxidant , scavenging free radicals and reducing oxidative stress within cells. This property is particularly beneficial in preventing cellular damage associated with chronic diseases like cancer and cardiovascular disorders .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the effectiveness of thiazolo[3,2-a]pyrimidine derivatives against Pseudomonas aeruginosa and found significant inhibition at low concentrations. The study highlighted the importance of functional groups in enhancing antimicrobial efficacy .
  • Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, a derivative of this compound was administered and resulted in a statistically significant reduction in inflammatory markers compared to a placebo group .
  • Anticancer Research : A recent publication demonstrated that methyl (2E)-7-methyl significantly inhibited the growth of breast cancer cells in vitro. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent against breast cancer .

Q & A

Q. Critical Parameters :

  • Temperature control during condensation (reflux at 110–120°C) minimizes side products.
  • Catalyst loading (e.g., 1.5 equivalents of NaOAc) balances reaction efficiency and cost .

How can the stereochemistry and purity of this compound be confirmed experimentally?

Basic Research Question

  • X-ray crystallography : Resolves the (2E,5E)-configuration of the benzylidene and styryl groups (e.g., C–C bond lengths of 1.34–1.36 Å confirm double bonds) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) validate substituent positions.
    • NOESY : Correlates spatial proximity of the 4-methylbenzylidene and styryl groups to confirm geometry .
  • HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water 70:30) ensures >95% purity .

How do substituents at positions 2 and 5 influence electronic properties and bioactivity?

Advanced Research Question

  • Position 2 (4-methylbenzylidene) :
    • Electron-donating methyl groups enhance π-π stacking with hydrophobic protein pockets (e.g., kinase binding sites) .
    • Substituent bulkiness (e.g., 4-methyl vs. 2,4-dichloro) alters steric hindrance, affecting binding affinity .
  • Position 5 [(E)-2-phenylethenyl] :
    • Conjugated styryl groups increase planarity, improving intercalation with DNA or enzyme active sites .
    • SAR Studies : Analogues with 4-methoxyphenyl at position 5 show 3-fold higher COX-2 inhibition compared to phenyl derivatives .

Q. Methodological Insight :

  • DFT calculations : HOMO-LUMO gaps (e.g., 4.2 eV) predict reactivity trends with substituent electronegativity .

What computational strategies are effective in predicting binding modes and reactivity?

Advanced Research Question

  • Molecular docking (AutoDock Vina) :
    • Docking into COX-2 (PDB: 3LN1) reveals hydrogen bonds between the carboxylate group and Arg120/His90 .
    • Free energy scores (ΔG ≈ -9.2 kcal/mol) correlate with IC₅₀ values from enzyme assays .
  • MD simulations (GROMACS) :
    • Stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) validates binding poses .
  • QSAR models :
    • Hammett constants (σ) for substituents at position 2 predict logP (r² = 0.89) .

How can contradictions in biological activity data across analogues be resolved?

Advanced Research Question

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
    • Solubility differences : 4-Methylbenzylidene derivatives show 20% higher solubility in PBS than chloro-substituted analogues, affecting bioavailability .
    • Assay conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter inhibition kinetics .
  • Resolution Strategies :
    • Standardize assays (e.g., fixed ATP at 5 mM).
    • Compare logD values to account for membrane permeability .

What formulation strategies improve stability under physiological conditions?

Advanced Research Question

  • Crystallography Insights : Intermolecular C–H···O hydrogen bonds (2.8–3.1 Å) in the crystal lattice suggest excipients (e.g., cyclodextrins) could mimic these interactions to stabilize the compound in solution .
  • Lyophilization : Freeze-drying with mannitol (1:1 ratio) retains >90% activity after 6 months at 4°C .
  • pH optimization : Buffers at pH 7.4 prevent ester hydrolysis (t₁/₂ > 48 hours vs. t₁/₂ = 6 hours at pH 9) .

How to design analogues with enhanced selectivity for target enzymes?

Advanced Research Question

  • Bioisosteric Replacement :
    • Replace 4-methylbenzylidene with 4-(dimethylamino)benzylidene to enhance hydrogen bonding with catalytic lysines (e.g., in PKC-θ) .
    • Substitute styryl with thiophene at position 5 to reduce off-target binding (e.g., 50% lower hERG inhibition) .
  • Proteomics Profiling : Kinase screening panels (e.g., Eurofins) identify off-target effects at 1 µM concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.